molecular formula C25H30N2 B12588511 (1R,2R)-1-Phenyl-N~1~,N~2~-bis[(1S)-1-phenylethyl]propane-1,2-diamine CAS No. 648909-43-7

(1R,2R)-1-Phenyl-N~1~,N~2~-bis[(1S)-1-phenylethyl]propane-1,2-diamine

Cat. No.: B12588511
CAS No.: 648909-43-7
M. Wt: 358.5 g/mol
InChI Key: DFJAGERJPMBZMM-HULNYRCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-1-Phenyl-N~1~,N~2~-bis[(1S)-1-phenylethyl]propane-1,2-diamine is a chiral diamine compound with significant importance in various fields of chemistry and industry. This compound is characterized by its two phenylethyl groups attached to a propane-1,2-diamine backbone, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Phenyl-N~1~,N~2~-bis[(1S)-1-phenylethyl]propane-1,2-diamine typically involves the reaction of (1R,2R)-1-phenylpropane-1,2-diamine with (1S)-1-phenylethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of chiral catalysts and enantioselective synthesis methods can enhance the production efficiency and enantiomeric purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Phenyl-N~1~,N~2~-bis[(1S)-1-phenylethyl]propane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially with halides and other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in organic solvents like dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-1-Phenyl-N~1~,N~2~-bis[(1S)-1-phenylethyl]propane-1,2-diamine is used as a chiral ligand in asymmetric synthesis and catalysis. Its ability to induce chirality makes it valuable in the production of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its chiral nature. It serves as a model compound for understanding stereochemical effects in biological systems.

Medicine

Industry

Industrially, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its role as a chiral building block makes it essential in the production of various high-value products.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Phenyl-N~1~,N~2~-bis[(1S)-1-phenylethyl]propane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral centers allow it to fit into specific binding sites, influencing the activity of the target molecules. This interaction can modulate biochemical pathways and lead to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-1-Phenylpropane-1,2-diamine
  • (1S,2S)-1-Phenyl-N~1~,N~2~-bis[(1R)-1-phenylethyl]propane-1,2-diamine
  • (1R,2R)-1,2-Diphenylethane-1,2-diamine

Uniqueness

The uniqueness of (1R,2R)-1-Phenyl-N~1~,N~2~-bis[(1S)-1-phenylethyl]propane-1,2-diamine lies in its specific chiral configuration, which imparts distinct stereochemical properties. This makes it particularly valuable in applications requiring high enantiomeric purity and specific chiral interactions.

Properties

CAS No.

648909-43-7

Molecular Formula

C25H30N2

Molecular Weight

358.5 g/mol

IUPAC Name

(1R,2R)-1-phenyl-1-N,2-N-bis[(1S)-1-phenylethyl]propane-1,2-diamine

InChI

InChI=1S/C25H30N2/c1-19(22-13-7-4-8-14-22)26-21(3)25(24-17-11-6-12-18-24)27-20(2)23-15-9-5-10-16-23/h4-21,25-27H,1-3H3/t19-,20-,21+,25-/m0/s1

InChI Key

DFJAGERJPMBZMM-HULNYRCFSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N[C@H](C)[C@@H](C2=CC=CC=C2)N[C@@H](C)C3=CC=CC=C3

Canonical SMILES

CC(C1=CC=CC=C1)NC(C)C(C2=CC=CC=C2)NC(C)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.